molecular formula C23H25ClN4O3S B11261292 N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B11261292
M. Wt: 473.0 g/mol
InChI Key: ZUTMNGFRFULMMS-UHFFFAOYSA-N
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Description

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azepane ring, a pyridazine ring, and a benzenesulfonamide group, which contribute to its distinct properties.

Preparation Methods

The synthesis of N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the azepane ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Synthesis of the pyridazine ring: This can be achieved through various methods, including the reaction of hydrazine derivatives with diketones.

    Coupling reactions: The azepane and pyridazine rings are coupled with a phenyl group through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.

    Introduction of the benzenesulfonamide group: This step involves the reaction of the intermediate compound with a sulfonamide reagent under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide can be compared with similar compounds such as:

Properties

Molecular Formula

C23H25ClN4O3S

Molecular Weight

473.0 g/mol

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-chloro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C23H25ClN4O3S/c1-31-21-11-9-18(24)16-22(21)32(29,30)27-19-8-6-7-17(15-19)20-10-12-23(26-25-20)28-13-4-2-3-5-14-28/h6-12,15-16,27H,2-5,13-14H2,1H3

InChI Key

ZUTMNGFRFULMMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4

Origin of Product

United States

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